molecular formula C24H31N3O6 B1670723 Diperdipine CAS No. 108852-42-2

Diperdipine

Cat. No. B1670723
M. Wt: 457.5 g/mol
InChI Key: LBSRZVRITCRLIU-UHFFFAOYSA-N
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Description

Diperdipine, also known as YS-201, is a small molecule drug . It is a dihydropyridine-type calcium channel antagonist . It has been used for the treatment of hypertension, angina pectoris, and dysrhythmic conditions . The drug has been discontinued after reaching Phase 2 of clinical trials .


Molecular Structure Analysis

The molecular formula of Diperdipine is C24H31N3O6 . The InChIKey is LBSRZVRITCRLIU-UHFFFAOYSA-N . The exact mass is 457.22 and the molecular weight is 457.527 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diperdipine include a molecular weight of 457.53 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Hemodynamic Effects in Coronary Heart Disease

Diperdipine, a dihydropyridine calcium channel blocker, has been studied for its acute hemodynamic effects in coronary heart disease. In patients with this condition, diperdipine significantly reduced systemic vascular resistance, improved stroke index, and enhanced left ventricular ejection fraction. These effects indicate its potential utility in managing heart disease conditions (Di Donato et al., 1991).

Impact on Left Ventricular Wall Motion

The combination of postextrasystolic potentiation and diperdipine showed synergistic action in improving left ventricular wall motion abnormalities in coronary heart disease. This study highlights the drug's role in enhancing cardiac function, particularly in terms of left ventricular ejection fraction and regional wall motion (Marchionni et al., 1992).

Pharmacokinetics and Biliary Excretion

Research on the pharmacokinetics of diperdipine, particularly its first-pass effect and biliary excretion, has been conducted in animal models. This study is crucial for understanding the drug's metabolism and elimination, informing dosing and administration strategies (Greiner et al., 1990).

Toxicity Studies

Toxicity studies on diperdipine following oral and parenteral application have been essential in evaluating its safety profile. These studies included assessments of acute and subchronic toxicity, local tolerance, and mutagenic potential, providing critical information for its clinical use, especially in conditions like hypertension and dysrhythmic conditions (Herzog & Leuschner, 1995).

Scientific Research Applications of Diperdipine

Hemodynamic Effects in Coronary Heart Disease

Diperdipine, a dihydropyridine calcium channel blocker, has been studied for its acute hemodynamic effects in coronary heart disease. In patients with this condition, diperdipine significantly reduced systemic vascular resistance, improved stroke index, and enhanced left ventricular ejection fraction. These effects indicate its potential utility in managing heart disease conditions (Di Donato et al., 1991).

Impact on Left Ventricular Wall Motion

The combination of postextrasystolic potentiation and diperdipine showed synergistic action in improving left ventricular wall motion abnormalities in coronary heart disease. This study highlights the drug's role in enhancing cardiac function, particularly in terms of left ventricular ejection fraction and regional wall motion (Marchionni et al., 1992).

Pharmacokinetics and Biliary Excretion

Research on the pharmacokinetics of diperdipine, particularly its first-pass effect and biliary excretion, has been conducted in animal models. This study is crucial for understanding the drug's metabolism and elimination, informing dosing and administration strategies (Greiner et al., 1990).

Toxicity Studies

Toxicity studies on diperdipine following oral and parenteral application have been essential in evaluating its safety profile. These studies included assessments of acute and subchronic toxicity, local tolerance, and mutagenic potential, providing critical information for its clinical use, especially in conditions like hypertension and dysrhythmic conditions (Herzog & Leuschner, 1995).

properties

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSRZVRITCRLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910886
Record name Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl 2-(1-piperidinyl)ethyl ester

CAS RN

108852-42-2
Record name Diperdipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPERDIPINE FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Di Donato, M Maioli, F Venturi, C Bürgisser… - American Heart …, 1991 - Elsevier
… Diperdipine markedly reduced systemic vascular resistance and … Overall, diperdipine was well tolerated, but one patient had a … In conclusion, intravenous diperdipine appears to be a …
Number of citations: 6 www.sciencedirect.com
R Herzog, J Leuschner - Arzneimittel-forschung, 1995 - europepmc.org
… and intravenous application of diperdipine. In accordance with the … The single application of diperdipine to mice and rats by … In the rat, toxic effects occurred from 15 mg diperdipine/kg bw…
Number of citations: 5 europepmc.org
N Marchionni, F Fantini, M Maioli, C Burgisser… - American Heart …, 1992 - Elsevier
… Diperdipine did not abolish the inotropic component of postextrasystolic … to diperdipine, whereas the former intervention alone had no significant effect on akinetic segments. Diperdipine …
Number of citations: 2 www.sciencedirect.com
PO Greiner, S Weber, J Angignard, B Berbey - European journal of drug …, 1990 - Springer
… doses of diperdipine were given to bile … of diperdipine and did not contribute to the overall elimination of the drug. After intraportal administration, the bioavailable fraction of diperdipine …
Number of citations: 1 link.springer.com
M Di Donato, F Fantini… - Cardiovascular drug …, 1992 - Wiley Online Library
Diperdipine (ethyl 2-[1-piperdinelethyl 1, 4-dihydro-2, 6-dimethyl-4-[3-nitrophenyl]-3, 5-pyridine dicarboxylate hydrochloride) is a new dihydropyridine derivative recently synthetized by …
Number of citations: 1 onlinelibrary.wiley.com
M Niccol - Am Heart J, 1992 - cir.nii.ac.jp
Synergic action of postxtrasystolic potenteation and diperdipine on left ventricular wall motion abnomalities in coro-naryheart disease. | CiNii Research … Synergic action of …
Number of citations: 1 cir.nii.ac.jp
A Scriabine - 1989 - Wiley Online Library
… The results of four initial human volunteer studies with diperdipine (Fig. 3) were presented … Intravenous infusion of diperdipine consistently lowered heart rate, indicating that it may have …
Number of citations: 0 onlinelibrary.wiley.com
E Mortensen, PM Tande, NE Kløw, H Refsum - American Heart Journal, 1992 - Elsevier
… potentiation and diperdipine improved left ventricular ejection fraction to the … Diperdipine did not abolish the inotropic component of … potentiation and to diperdipine, whereas the former …
Number of citations: 9 www.sciencedirect.com
S Gholami, F Soleimani, FH Shirazi… - Iranian journal of …, 2010 - ncbi.nlm.nih.gov
Mebudipine is a new dihydropyridine calcium channel blocker, synthesized in our laboratory, for treatment of hypertension. It has shown a better efficacy than other drugs in this group. …
Number of citations: 8 www.ncbi.nlm.nih.gov
M Ferrante, KT Blackwell, M Migliore… - Current medicinal …, 2008 - ingentaconnect.com
The identification and characterization of potential pharmacological targets in neurology and psychiatry is a fundamental problem at the intersection between medicinal chemistry and …
Number of citations: 32 www.ingentaconnect.com

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